2-Pentadecyl-6-(phosphonooxy)-benzoic acid
Overview
Description
Phospho-Ginkgolic Acid is a derivative of Ginkgolic Acid, a phenolic acid found in the leaves and seeds of the Ginkgo biloba tree. Ginkgolic Acid is known for its neuroprotective, antimicrobial, and antitumoral properties . Phospho-Ginkgolic Acid is a modified form that includes a phosphate group, potentially enhancing its biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phospho-Ginkgolic Acid typically involves the phosphorylation of Ginkgolic Acid. This can be achieved through the reaction of Ginkgolic Acid with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of Phospho-Ginkgolic Acid would likely involve large-scale extraction of Ginkgolic Acid from Ginkgo biloba leaves, followed by chemical modification. The extraction process typically involves solvent extraction using ethanol or methanol, followed by purification through techniques such as column chromatography. The extracted Ginkgolic Acid is then subjected to phosphorylation under controlled conditions to produce Phospho-Ginkgolic Acid.
Chemical Reactions Analysis
Types of Reactions
Phospho-Ginkgolic Acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its hydroxy form.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Phospho-Ginkgolic Acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying phosphorylation reactions.
Biology: It has been studied for its potential neuroprotective and antimicrobial effects.
Medicine: Research has explored its use in cancer therapy due to its antitumoral properties.
Mechanism of Action
Phospho-Ginkgolic Acid exerts its effects through multiple mechanisms:
Neuroprotection: It inhibits key enzymes involved in pro-inflammatory lipid mediator biosynthesis, reducing inflammation and oxidative stress.
Antimicrobial Activity: It disrupts bacterial cell membranes and interferes with iron homeostasis, leading to bacterial cell death.
Antitumoral Activity: It induces apoptosis in cancer cells by inhibiting DNA polymerase and other essential enzymes.
Comparison with Similar Compounds
Phospho-Ginkgolic Acid can be compared with other similar compounds such as:
Ginkgolic Acid: The parent compound, known for its neuroprotective and antimicrobial properties.
Ginkgolides: Terpene trilactones found in Ginkgo biloba with neuroprotective effects.
Bilobalide: Another terpene trilactone with neuroprotective and anti-inflammatory properties.
Phospho-Ginkgolic Acid is unique due to the presence of the phosphate group, which may enhance its solubility and biological activity compared to its parent compound .
Properties
IUPAC Name |
2-pentadecyl-6-phosphonooxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21(19)22(23)24)28-29(25,26)27/h15,17-18H,2-14,16H2,1H3,(H,23,24)(H2,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQCONCIBGFGAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OP(=O)(O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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